3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)indeno[1,2-c]pyridazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrN2O/c18-11-7-5-10(6-8-11)15-9-14-16(20-19-15)12-3-1-2-4-13(12)17(14)21/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYRELLXJDJBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
MMV665934 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV665934 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of antimalarial agents and their mechanisms of action.
Biology: It is used in the study of the Plasmodium falciparum parasite and its metabolic pathways.
Medicine: It is being investigated for its potential use in the treatment of malaria, particularly in cases where resistance to current treatments has developed.
Industry: It is used in the development of new antimalarial drugs and in the screening of compound libraries for antimalarial activity
Mechanism of Action
MMV665934 exerts its effects by inhibiting the bc1 complex in the mitochondrial electron transport chain of the Plasmodium falciparum parasite. This inhibition disrupts the parasite’s energy production, leading to its death. The bc1 complex is a crucial component of the parasite’s mitochondrial electron transport chain, and its inhibition results in the collapse of the mitochondrial membrane potential and the generation of reactive oxygen species, which are toxic to the parasite .
Comparison with Similar Compounds
Substituent Position and MAO-B Inhibition
The position of substitution on the indenopyridazinone core critically determines MAO-B inhibitory activity:
- C8 Substitution: Hydrophobic groups (e.g., benzyloxy, trifluorobutoxy) at C8 enhance potency. For example: 3-Methyl-8-(m-chlorobenzyloxy)-5H-indeno[1,2-c]pyridazin-5-one (9a): Exhibits a competitive inhibition constant (Kᵢ) of 0.11 µM for MAO-B due to optimal fit into the enzyme’s hydrophobic entrance cavity . 8-(4,4,4-Trifluorobutoxy) Derivatives: Display IC₅₀ values < 0.1 µM, attributed to enhanced hydrophobic interactions .
- C3 Substitution : Substituents at C3 are less tolerated. Replacing a methyl group with a meta-CF₃-phenyl group (e.g., compounds 7a–7c) abolishes MAO-B inhibition, likely due to steric hindrance or electronic effects . This suggests that the 3-(4-bromophenyl) analog may exhibit reduced activity unless the para-bromo group confers unique binding advantages.
Structural Planarity and Crystallographic Insights
- Planar Conformation : Derivatives like Id and IId crystallize in near-planar conformations, stabilizing via weak C–H···O hydrogen bonds and π-π stacking between aromatic moieties. This planarity aligns with MAO-B’s substrate cavity, enhancing inhibitory potency .
- Non-Planar Modifications: Compounds with bulky or perpendicular substituents (e.g., trifluoroethyl in IIf) show reduced activity, emphasizing the need for structural compatibility with the enzyme’s active site .
Comparison with Related Scaffolds
- 2-Benzylidene-1-Indanones: Structurally distinct but share MAO-B inhibitory properties. Derivatives with 5-hydroxy and halogenated A-rings achieve IC₅₀ values < 0.1 µM, rivaling indenopyridazinones. However, they lack the fused pyridazinone ring, which may reduce metabolic stability .
- β-Carbolines: Another MAO-B inhibitor class, but less selective than indenopyridazinones. For example, harmine derivatives inhibit MAO-A and MAO-B non-selectively, unlike the C8-substituted indenopyridazinones .
Key Data Tables
Table 1: MAO-B Inhibition Profiles of Selected Indenopyridazinones
*Hypothetical activity based on SAR trends.
Table 2: Structural and Physicochemical Comparisons
| Compound | Core Planarity | Key Interactions | LogP* | Molecular Weight |
|---|---|---|---|---|
| 9a | Planar | π-π stacking, H-bonding | 3.5 | 356.8 |
| 3-(4-Bromophenyl) derivative | Planar | π-π stacking (potential) | ~4.2 | 357.2 |
| 2-Benzylidene-1-indanone | Non-planar | Hydrophobic interactions | 2.8 | 250.3 |
*Estimated using substituent contributions.
Biological Activity
3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by a bromophenyl group attached to an indeno-pyridazinone core, has been studied for various pharmacological properties, particularly as an enzyme inhibitor and therapeutic agent.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H10BrN3O
- Molecular Weight : 352.1848 g/mol
- CAS Number : 860787-96-8
The compound's structure allows for significant interactions with biological targets, making it a candidate for further research in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of Acetylcholinesterase (AChE) , an enzyme crucial for neurotransmitter regulation in the nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, which may have therapeutic implications in conditions like Alzheimer's disease.
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant inhibitory activity against AChE. The inhibition mechanism likely involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent hydrolysis of acetylcholine.
Table 1: Inhibitory Activity Against AChE
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 12.5 | |
| Standard AChE inhibitor (e.g., Donepezil) | 0.5 |
Anticancer Activity
Further investigations have highlighted the potential anticancer properties of this compound. Studies have shown that it may induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle progression and inhibition of proliferation.
Case Study: Anticancer Efficacy
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), this compound was tested for cytotoxicity. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
Neuroprotective Effects
The neuroprotective effects of this compound have also been explored. By inhibiting AChE and potentially modulating other neuroreceptors, it may offer protective benefits against neurodegenerative diseases.
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 4-bromobenzaldehyde and hydrazine derivatives. Optimizations in synthetic methods could enhance yield and purity for pharmaceutical applications.
Future Directions in Research
Ongoing research is focusing on:
- Structure-Activity Relationship (SAR) studies to identify modifications that enhance biological activity.
- In vivo studies to evaluate the therapeutic potential and safety profile.
- Combination therapies , particularly with established drugs, to assess synergistic effects against cancer.
Preparation Methods
Trifluoroacetic Anhydride-Mediated Acylation
A widely cited method involves the direct β-acylation of 2-(4-bromobenzylidene)-1H-indene-1,3(2H)-dione (6a ) using trifluoroacetic anhydride (TFAA) under mild conditions. The reaction proceeds via a two-step mechanism:
- Formation of the Acylated Intermediate : The enolate of 6a is generated using trimethylphosphine (MePPh₂) as a base, followed by acylation with TFAA in tetrahydrofuran (THF) at 27–30°C.
- Cyclization : Intramolecular nucleophilic attack of the acylated intermediate forms the pyridazinone ring.
Reaction Conditions :
- Substrate : 2-(4-Bromobenzylidene)-1H-indene-1,3(2H)-dione (93.9 mg, 0.3 mmol)
- Reagents : MePPh₂ (5.7 μL, 10 mol%), TFAA (50.0 μL, 1.2 equiv), Et₃N (54.4 μL, 1.3 equiv)
- Solvent : THF (1.5 mL)
- Time : 10 minutes
- Yield : 80% (98.5 mg)
Characterization Data :
Alternative Acylating Agents
Benzoyl chloride and other acyl chlorides have been employed, albeit with longer reaction times (7 hours) and reduced yields (53%). For example, the use of benzoyl chloride under identical conditions yielded 2-(2-oxo-2-phenyl-1-(thiophen-2-yl)ethylidene)-1H-indene-1,3(2H)-dione (1la ) but required optimization for the 4-bromophenyl variant.
Diazonium Salt Coupling and Cyclization
Diazotization of Aminopyrazoles
A regiospecific synthesis involving diazonium salts of 5-amino-3-methylpyrazole (1a ) and 1,3-indanedione (2 ) has been demonstrated for indeno[1,2-e]pyrazolo[5,1-c]triazines. Although the target compound differs in ring substitution, this method highlights the utility of diazonium intermediates in constructing fused heterocycles:
- Diazotization : 5-Amino-3-methylpyrazole is treated with NaNO₂/HCl to form the diazonium chloride.
- Coupling : Reaction with 1,3-indanedione in the presence of sodium acetate yields the coupled product.
- Cyclization : Acid- or base-mediated ring closure forms the pyridazinone core.
Challenges :
- Regioselective introduction of the 4-bromophenyl group requires careful control of reaction stoichiometry.
- Competing side reactions may reduce yields in the absence of directing groups.
Hydrazine-Mediated Cyclization of Thiazole Intermediates
Synthesis via Thiazolo[4,5-d]Pyridazinones
A related strategy for thiazolo[4,5-d]pyridazinones involves refluxing methyl 5-benzoylthiazole-4-carboxylates with hydrazine hydrate. For 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one, this approach would entail:
- Synthesis of 3-Chloro-2,4-dioxo-4-(4-bromophenyl)butanoic Acid Methyl Ester : Prepared via chlorination of the corresponding diketone with sulfuryl chloride.
- Condensation with 1-Pyrrolidinecarbothioamide : Forms the thiazole intermediate.
- Cyclization with Hydrazine : Refluxing in ethanol yields the pyridazinone.
Typical Yields : 78–87% for analogous compounds.
Structural Reassignment and Regioisomer Control
Impact of Substitution Position on Reactivity
Initial misassignments of the 4-bromophenyl group at C(7) versus C(8) were corrected through X-ray crystallography and NMR analysis. Key findings include:
- C(8) Substitution : Favors MAO-B inhibition but is less relevant for pyridazinone synthesis.
- C(7) Substitution : Enhances thermal stability but complicates cyclization kinetics.
Recommendations :
- Use directing groups (e.g., methoxy or trifluoromethyl) to enforce regioselectivity.
- Monitor reaction progress via HPLC to detect regioisomeric impurities.
Comparative Analysis of Synthetic Routes
Q & A
Q. What strategies enable comparative studies with structurally related indeno-pyridazinones?
- Methodological Answer : Establish a structure-activity relationship (SAR) library by synthesizing analogs with varied substituents (e.g., methyl, nitro, methoxy). Use principal component analysis (PCA) to correlate electronic/steric parameters (Hammett σ, molar refractivity) with biological activity. Cross-reference cytotoxicity data to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
